molecular formula C20H20N4O3 B2965419 1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251705-77-7

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2965419
CAS No.: 1251705-77-7
M. Wt: 364.405
InChI Key: BBHGZDOHYGHSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent and selective cell-permeable inhibitor of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy status. This compound, widely known in literature as Compound 13, exhibits an IC50 of approximately 70 nM against the α1β1γ1 isoform of AMPK . Its primary research application is the specific and reversible inhibition of AMPK activity in cellular models, allowing scientists to probe the enzyme's role in metabolic pathways, including glucose and lipid metabolism, mitochondrial biogenesis, and cell growth. By blocking AMPK signaling, this inhibitor is an essential pharmacological tool for elucidating the complex mechanisms underlying metabolic diseases such as type 2 diabetes and obesity, and for investigating the metabolic dependencies of various cell types under stress conditions. Its use has been instrumental in validating the numerous downstream effects of AMPK and distinguishing them from AMPK-independent phenomena.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-4-6-14(8-12(11)2)23-20(27)16-9-24(10-17(21)25)19-15(18(16)26)7-5-13(3)22-19/h4-9H,10H2,1-3H3,(H2,21,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHGZDOHYGHSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251705-77-7) belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O3_{3}
Molecular Weight364.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves the reaction of various starting materials to form the naphthyridine core. Recent studies have highlighted efficient methods for synthesizing related naphthyridine derivatives through cyclization reactions and rearrangements. For instance, the cyclization of alkoxyacetamides can yield 1-amino-3-oxo-2,7-naphthyridines which serve as precursors for further modifications .

Biological Activity

Naphthyridine derivatives have been extensively studied for their biological activities. The specific compound under review has shown promising results in various assays:

  • Anticancer Activity : Several studies have reported that naphthyridine derivatives exhibit selective cytotoxicity against cancer cell lines. For example, compounds similar to the one have been identified as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and c-Kit .
  • Anti-inflammatory Properties : Research indicates that certain naphthyridine derivatives possess anti-inflammatory and analgesic activities. These compounds may modulate inflammatory pathways and could be beneficial in treating chronic inflammatory diseases .
  • Neurotropic Effects : Some studies have demonstrated neurotropic activity in related naphthyridine compounds, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study investigating the effects of naphthyridine derivatives on various cancer cell lines revealed that specific modifications to the naphthyridine structure significantly enhanced anticancer activity. The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of naphthyridine derivatives. The study demonstrated that these compounds inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1 and N-Aryl Groups

Chlorinated Analogues
  • 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) Molecular Weight: 424.28 g/mol (C₂₂H₁₅Cl₂N₃O₂) . Physical Data: mp 193–195°C; IR peaks at 1686.4 cm⁻¹ (keto C=O) and 1651.1 cm⁻¹ (amide C=O) . Comparison: The chloro groups in 5a4 increase molecular weight by ~20.8 g/mol compared to the target compound. The absence of a 2-amino-2-oxoethyl group may reduce hydrogen-bonding capacity.
  • 1-(4-Chlorobenzyl)-N-(2-chlorophenyl) analogue (5a2)

    • Similar molecular weight (424.28 g/mol) but distinct NMR shifts (e.g., δ 9.80 ppm for NH vs. δ 9.19 ppm in 5a4) due to ortho-chloro effects on amide resonance .
Fluorinated and Cyclohexyl Analogues
  • 1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl analogue Molecular Weight: 430.4 g/mol (C₂₄H₁₉FN₄O₃) . The lack of dimethyl substitution on the N-aryl group may reduce steric hindrance.
  • 1-(2-(Cyclohexylamino)-2-oxoethyl)-N-(m-tolyl) analogue Molecular Weight: 432.5 g/mol (C₂₅H₂₈N₄O₃) . Comparison: The cyclohexyl group increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
7-Methyl vs. Unsubstituted Analogues
  • 7-Methyl substitution is conserved across most analogues (e.g., –8), stabilizing the naphthyridine core via steric and electronic effects.
  • Sonochemical Synthesis (): Ultrasonic irradiation reduces reaction times (e.g., 2 hours vs. 24 hours for thermal methods) for derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one, enhancing synthetic efficiency .
N-Aryl vs. N-Alkyl Substituents
  • N-(3,4-Dimethylphenyl) vs.
  • Adamantyl Substituents ():
    • N3-(1-(3,5-Dimethyl)adamantyl) analogue (MW 421.58 g/mol) exhibits high rigidity, which may improve selectivity for hydrophobic enzyme pockets .

Q & A

Q. What are the optimal synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can reaction yields be improved?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions under controlled conditions. For example, analogous compounds (e.g., 7-methyl-4-oxo derivatives) are synthesized by reacting naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) at 80–90°C, followed by cooling, neutralization, and crystallization . To improve yields:

  • Optimize stoichiometry of POCl₃ and amine substituents.
  • Use sonochemical methods to enhance reaction homogeneity and reduce side products .
  • Monitor reaction progress via TLC or HPLC to terminate at peak product formation.

Q. How should researchers validate the structural integrity of synthesized 1,8-naphthyridine derivatives?

Methodological Answer: Structural confirmation requires multi-technique characterization:

  • ¹H NMR : Identify aromatic protons (δ 7.2–9.3 ppm), amide NH (δ ~9.1–9.8 ppm), and methyl/methylene groups (e.g., CH₂ at δ 5.6–5.8 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1650–1686 cm⁻¹) and aromatic C–H bonds (3086–3112 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂ analogs) and fragmentation patterns .

Q. What solvent systems are suitable for crystallizing 1,8-naphthyridine carboxamides?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are effective for initial dissolution, while gradual addition of water or ethanol induces crystallization. For example, analogs such as methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate form monohydrate crystals in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1,8-naphthyridine derivatives in novel reactions?

Methodological Answer:

  • In Silico Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying low-energy pathways .
  • Machine Learning : Train models on existing reaction databases to predict substituent effects on regioselectivity.
  • Docking Studies : For biologically active analogs, simulate interactions with target proteins (e.g., enzymes) to guide functionalization .

Q. How can contradictory spectral data (e.g., NMR shifts or IR stretches) be resolved in structural studies?

Methodological Answer:

  • Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (e.g., crystal structure of methyl 1-ethyl-7-methyl-4-oxo derivatives ).
  • Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature experiments.
  • Theoretical IR/NMR Calculations : Use software like Gaussian to simulate spectra and assign ambiguous peaks .

Q. What strategies are effective for designing 1,8-naphthyridine derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents at positions 3 (carboxamide) and 7 (methyl group) to alter electronic and steric profiles. For example, chloro-substituted aryl groups improve inhibitory activity in analogs like 5a2 .
  • Fragment-Based Drug Design : Link bioactive fragments (e.g., sulfonamide or trifluoromethoxy groups) to the naphthyridine core .
  • Metabolic Stability Testing : Evaluate microsomal stability and CYP450 interactions early in development.

Q. How can multidisciplinary approaches address challenges in reaction scalability?

Methodological Answer:

  • Process Control : Implement flow chemistry for exothermic reactions (e.g., POCl₃-mediated acylations) to improve safety and reproducibility .
  • Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate polar byproducts .
  • Feedback Loops : Integrate experimental data with computational optimization (e.g., ICReDD’s reaction design framework) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or yields for analogous compounds?

Methodological Answer:

  • Purity Assessment : Repeat synthesis with rigorous purification (e.g., recrystallization or column chromatography).
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • Contextual Factors : Compare solvent systems (e.g., DMSO vs. DMF) and heating rates, which affect crystallization .

Tables for Key Data

Q. Table 1. Representative Spectral Data for 1,8-Naphthyridine Analogs

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Yield (%)Ref.
5a4 (Cl-substituted)9.19 (NH), 8.52 (aromatic H)1686 (C=O), 797 (C–Cl)66
5a2 (Cl-substituted)9.80 (NH), 7.37 (Ph)1686 (C=O), 737 (C–Cl)76

Q. Table 2. Computational vs. Experimental Reactivity Trends

MethodPredicted Reactivity SiteExperimental ConfirmationRef.
DFT (B3LYP/6-31G*)C7-methyl group oxidationLC-MS/MS degradation data
Docking (AutoDock Vina)Carboxamide binding affinityEnzyme inhibition assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.